2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
The compound “2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid” is a complex organic molecule that contains a furan ring and a pyrazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds characterized by a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the acetic acid moiety. The furan ring is aromatic and planar, while the pyrazole ring is also planar and has aromatic character .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and pyrazole rings, both of which can participate in various chemical reactions. For instance, furan can undergo reactions such as oxidation, reduction, and electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the furan and pyrazole rings could contribute to its aromaticity and planarity. The acetic acid moiety could make the compound acidic and capable of forming hydrogen bonds .Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents using the furan nucleus. These agents play a crucial role in combating microbial resistance, which is a global health concern . Notably, the compound’s antibacterial activity extends to both gram-positive and gram-negative bacteria.
Other Therapeutic Aspects
Beyond the mentioned applications, furan derivatives have been explored for their diuretic, muscle relaxant, anti-protozoal, and anti-anxiety effects. Additionally, they may contribute to anti-aging and antihypertensive treatments .
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117
Safety and Hazards
Future Directions
The study of furan and pyrazole derivatives is a vibrant field of research due to their potential applications in various areas, including medicinal chemistry, materials science, and synthetic chemistry . Therefore, “2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid” and similar compounds could be subjects of future research.
Mechanism of Action
Target of Action
Furan derivatives have been known to target various proteins and enzymes . For instance, some furan derivatives target the protein aldose reductase .
Mode of Action
Furan derivatives and indole derivatives, which share structural similarities with this compound, have been reported to bind with high affinity to multiple receptors . This binding can lead to various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Furan platform chemicals, which include furan derivatives, have been associated with a variety of biochemical pathways . These pathways can lead to the synthesis of a wide range of compounds, from fuels to plastics .
Result of Action
Indole derivatives, which share structural similarities with this compound, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
2-[3-(furan-2-yl)-5-methyl-1H-pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-7(5-9(13)14)10(12-11-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNXDRSTCRHWAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CO2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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